molecular formula C18H22N2O4S B2701088 N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide CAS No. 1351611-69-2

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide

Cat. No. B2701088
CAS RN: 1351611-69-2
M. Wt: 362.44
InChI Key: KBJIGGCETHCWDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical techniques. For instance, the synthesis of “N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide” was achieved in good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by X-ray diffraction (XRD) studies. The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 .

Future Directions

The future directions for the study of “N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide an opportunity for chemists to design new derivatives of this compound that could be successful agents in terms of safety and efficacy .

properties

IUPAC Name

N-[4-[2-(4-ethylphenoxy)ethylsulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-15-4-10-18(11-5-15)24-12-13-25(22,23)20-17-8-6-16(7-9-17)19-14(2)21/h4-11,20H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJIGGCETHCWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide

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